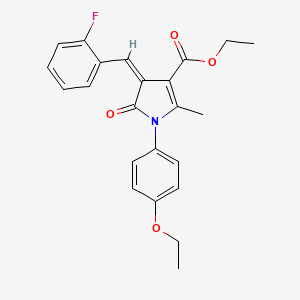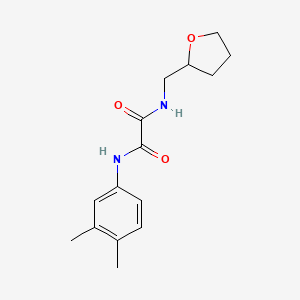![molecular formula C25H28N2O5S B11641899 2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11641899.png)
2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C24H27NO5S .
- The compound features a sulfonamide group (–SO2NH–) attached to a benzylbenzenesulfonamide moiety, which in turn is linked to a 3,4-dimethoxyphenethylacetamide group.
- The presence of both aromatic and aliphatic moieties makes it an interesting target for synthesis and study.
2-(N-Benzylbenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: , is a synthetic organic compound.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the condensation of 3,4-dimethoxyphenethylamine with benzylbenzenesulfonyl chloride in the presence of a base (such as triethylamine).
- The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final compound.
- Industrial Production :
- While not widely produced industrially, this compound can be synthesized on a laboratory scale using the methods described above.
Chemical Reactions Analysis
- Reactivity :
- The compound contains several functional groups, including an amide, a sulfonamide, and an ether.
- It can undergo various reactions, such as oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Reagents like chromium(VI) oxide (CrO3) or pyridinium chlorochromate (PCC) can be used for oxidation.
- Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound.
- Substitution : Hydrogen halides (HCl, HBr, HI) can replace the sulfonamide hydrogen.
- Major Products :
- Oxidation may yield the corresponding ketone.
- Reduction could lead to the amine derivative.
- Substitution reactions may result in halogenated derivatives.
Scientific Research Applications
- Chemistry : Investigating its reactivity and designing related compounds.
- Biology : Studying its interactions with biological macromolecules.
- Medicine : Exploring potential pharmacological properties.
- Industry : Developing new materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or other biomolecules due to its diverse functional groups.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar Compounds :
- Sulfonamides : Other sulfonamides with different substituents.
- Phenethylacetamides : Compounds with similar amide and phenethyl moieties.
- Uniqueness :
- The combination of benzylbenzenesulfonamide and 3,4-dimethoxyphenethylacetamide sets it apart from most other compounds.
Properties
Molecular Formula |
C25H28N2O5S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-31-23-14-13-20(17-24(23)32-2)15-16-26-25(28)19-27(18-21-9-5-3-6-10-21)33(29,30)22-11-7-4-8-12-22/h3-14,17H,15-16,18-19H2,1-2H3,(H,26,28) |
InChI Key |
QIBVYMVNQYPZOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11641830.png)



![1-(4-Ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11641852.png)
![4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B11641864.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
![methyl (4Z)-4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641875.png)
![3-(2-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641880.png)
![(6Z)-2-butyl-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641882.png)
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641892.png)
